molecular formula C25H41BrNP B13137675 (4-Aminobenzyl)tricyclohexylphosphoniumbromide

(4-Aminobenzyl)tricyclohexylphosphoniumbromide

Cat. No.: B13137675
M. Wt: 466.5 g/mol
InChI Key: QFIMJBLQLKSXKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminobenzyl)tricyclohexylphosphoniumbromide is a chemical compound that features a phosphonium cation with a tricyclohexylphosphine group and a 4-aminobenzyl group, paired with a bromide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobenzyl)tricyclohexylphosphoniumbromide typically involves the reaction of tricyclohexylphosphine with 4-aminobenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminobenzyl)tricyclohexylphosphoniumbromide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromide anion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with different anions replacing the bromide.

Scientific Research Applications

(4-Aminobenzyl)tricyclohexylphosphoniumbromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminobenzyl)tricyclohexylphosphoniumbromide involves its interaction with molecular targets through its phosphonium cation and amino group. The phosphonium cation can participate in various catalytic processes, while the amino group can form hydrogen bonds and interact with biological molecules. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminobenzyl)phosphonic acid
  • (4-Aminobenzyl)phosphonic acid methyl ester
  • (4-Aminobenzyl)phosphonic acid ethyl ester

Uniqueness

(4-Aminobenzyl)tricyclohexylphosphoniumbromide is unique due to its combination of a phosphonium cation with a tricyclohexylphosphine group and a 4-aminobenzyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.

Properties

Molecular Formula

C25H41BrNP

Molecular Weight

466.5 g/mol

IUPAC Name

(4-aminophenyl)methyl-tricyclohexylphosphanium;bromide

InChI

InChI=1S/C25H41NP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h16-19,23-25H,1-15,20,26H2;1H/q+1;/p-1

InChI Key

QFIMJBLQLKSXKR-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[P+](CC2=CC=C(C=C2)N)(C3CCCCC3)C4CCCCC4.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.